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molecular formula C19H24N2 B8541582 [1-(1,1-Diphenylmethyl)azetidin-3-ylmethyl]dimethylamine

[1-(1,1-Diphenylmethyl)azetidin-3-ylmethyl]dimethylamine

Cat. No. B8541582
M. Wt: 280.4 g/mol
InChI Key: LRYGUGMIZWPVFP-UHFFFAOYSA-N
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Patent
US07034016B2

Procedure details

Hydrogen chloride in methanol was added to a mixture of [1-(1,1-diphenylmethyl)azetidin-3-ylmethyl]dimethylamine (9.9 g, 35 mmol) in methanol (150 mL) until pH=4. Palladium hydroxyde (1.5 g, 20%) was added and the resulting mixture hydrogenated at room temperature at 50 p.s.i. for 4 days. The mixture was filtered through Celite and the filtrate evaporated under reduced pressure to give the title compound (5.0 g, 76%) as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
[ClH:1].C1(C([N:15]2[CH2:18][CH:17]([CH2:19][N:20]([CH3:22])[CH3:21])[CH2:16]2)C2C=CC=CC=2)C=CC=CC=1>CO.[Pd]>[ClH:1].[ClH:1].[NH:15]1[CH2:18][CH:17]([CH2:19][N:20]([CH3:22])[CH3:21])[CH2:16]1 |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
9.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)N1CC(C1)CN(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
hydrogenated at room temperature at 50 p.s.i
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
Cl.Cl.N1CC(C1)CN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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